1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
Overview
Description
1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one (also known as 3-APT or 3-APTE) is an organic compound that has been used in a variety of scientific research applications. It is a member of the piperidine family, and has a wide range of biological and chemical properties that make it a valuable research tool.
Scientific Research Applications
Antioxidant and Antimicrobial Activities
Compounds structurally related to 1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one have been synthesized and evaluated for their antioxidant and antimicrobial activities. For instance, novel bioactive molecules derived from thiophene were synthesized and showed promising antioxidant and antimicrobial activities, indicating potential for further research in these areas (Gopi, Sastry, & Dhanaraju, 2016). Similarly, Schiff base derivatives with thiophene have been synthesized and characterized, displaying high antibacterial activities against various bacterial isolates (Süleymanoğlu, Demir, Direkel, & Ünver, 2020).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of thiophene derivatives, which are essential for understanding the properties and potential applications of these compounds. For example, metal-free synthesis methods for polysubstituted pyrroles using thiophene derivatives in aqueous media have been developed, offering environmentally friendly approaches to synthesizing complex molecules (Kumar, Rāmānand, & Tadigoppula, 2017). Additionally, the crystal structures of some chalcones derived from thiophene have been elucidated, providing insight into their molecular configurations (Quoc et al., 2019).
properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-thiophen-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-10-2-1-4-13(7-10)11(14)6-9-3-5-15-8-9/h3,5,8,10H,1-2,4,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNMHYZOTWSWLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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